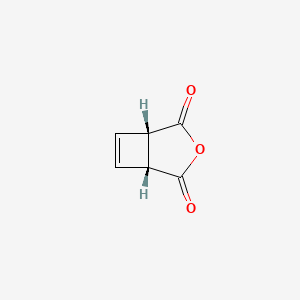

cis-Cyclobut-3-ene-1,2-dicarboxylic anhydride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

cis-Cyclobut-3-ene-1,2-dicarboxylic anhydride: is an organic compound with the molecular formula C6H4O3 It is a cyclic anhydride derived from cyclobutene and is characterized by its unique structure, which includes a four-membered ring fused with an anhydride group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-Cyclobut-3-ene-1,2-dicarboxylic anhydride can be achieved through a [2+2] photochemical cycloaddition reaction between (E)-1,2-dichloroethene and maleic anhydride, followed by reductive chlorine elimination using activated zinc . This method provides a safe and efficient route to obtain the compound in good yield and can be scaled up for industrial production.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthetic route mentioned above can be adapted for larger-scale production. The use of photochemical cycloaddition and reductive elimination processes ensures a high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: cis-Cyclobut-3-ene-1,2-dicarboxylic anhydride undergoes various chemical reactions, including:

Cycloaddition Reactions: It reacts readily with a variety of reagents such as nitrile oxides, diazomethane, and cyclopentadiene.

Substitution Reactions: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Cycloaddition Reagents: N-benzylideneaniline N-oxide, nitrile oxides, diazomethane, cyclopentadiene.

Substitution Reagents: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

Cycloaddition Products: The reactions with nitrile oxides and diazomethane typically yield cycloadducts with diverse structures.

Substitution Products: Depending on the reagents used, the substitution reactions can produce a range of functionalized derivatives.

Scientific Research Applications

cis-Cyclobut-3-ene-1,2-dicarboxylic anhydride has several applications in scientific research:

Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for pharmaceuticals.

Industry: It serves as an intermediate in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which cis-Cyclobut-3-ene-1,2-dicarboxylic anhydride exerts its effects involves its reactivity towards various reagents. The compound’s strained ring system makes it highly reactive, allowing it to participate in cycloaddition and substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

cis-5-Norbornene-exo-2,3-dicarboxylic anhydride: Another cyclic anhydride with similar reactivity and applications.

Maleic Anhydride: A commonly used anhydride in organic synthesis with a simpler structure compared to cis-Cyclobut-3-ene-1,2-dicarboxylic anhydride.

Uniqueness: this compound is unique due to its four-membered ring structure, which imparts significant strain and reactivity. This makes it a valuable intermediate in the synthesis of complex molecules and a versatile compound in various chemical reactions .

Biological Activity

cis-Cyclobut-3-ene-1,2-dicarboxylic anhydride is a cyclic compound characterized by a cyclobutane ring and two carboxylic acid functionalities integrated into an anhydride structure. Despite its unique structural properties, specific biological activities of this compound are not extensively documented in the literature. However, understanding its potential biological activities can be inferred from related compounds and its chemical characteristics.

Chemical Structure and Properties

The molecular formula of this compound indicates the presence of four carbon atoms in the cyclobutane ring along with additional functional groups. The strain inherent in the cyclobutane framework contributes to its reactivity and stability, which may influence its biological interactions.

Table 1: Comparison of Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Cis-Cyclobutane-1,2-dicarboxylic acid | Dicarboxylic acid | Non-cyclic structure; more stable than the anhydride |

| Trans-Cyclobutane-1,2-dicarboxylic acid | Dicarboxylic acid | Geometric isomer; different physical properties |

| Cyclopentene dicarboxylic anhydride | Five-membered cyclic | Different ring size; varied reactivity |

| Cis-Cyclopropane dicarboxylic acid | Smaller cyclic acid | Higher strain; distinct reactivity |

Polymer Chemistry Applications

Research indicates that derivatives like cyclobutane-1,3-diacid (CBDA) can be utilized in producing thermoplastics and thermosets with excellent properties . These materials have potential applications in biomedical fields due to their biocompatibility and mechanical strength. The ability of these compounds to form stable polymers may indirectly suggest that this compound could also participate in similar polymerization reactions.

Synthesis and Characterization

A notable synthesis method for this compound involves a [2+2] photochemical cycloaddition between (E)-1,2-dichloroethene and maleic anhydride, followed by reductive chlorine elimination using activated zinc. This method yields the compound in good overall yield and is scalable for larger applications .

Development of Recyclable Thermosets

Recent advancements have shown that derivatives like cis-3,4-diphenylcyclobutane-1,2-dicarboxylic acid can be used to create recyclable thermosets. These materials demonstrate thermocleavability at high temperatures, which opens avenues for sustainable material development . Such findings highlight the potential for this compound to contribute to environmentally friendly polymer solutions.

Properties

Molecular Formula |

C6H4O3 |

|---|---|

Molecular Weight |

124.09 g/mol |

IUPAC Name |

(1R,5S)-3-oxabicyclo[3.2.0]hept-6-ene-2,4-dione |

InChI |

InChI=1S/C6H4O3/c7-5-3-1-2-4(3)6(8)9-5/h1-4H/t3-,4+ |

InChI Key |

XREQZAHSEPNASW-ZXZARUISSA-N |

Isomeric SMILES |

C1=C[C@H]2[C@@H]1C(=O)OC2=O |

Canonical SMILES |

C1=CC2C1C(=O)OC2=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.